molecular formula C8H7BrN4 B052211 5-Bromoquinazoline-2,4-diamine CAS No. 119584-75-7

5-Bromoquinazoline-2,4-diamine

Cat. No.: B052211
CAS No.: 119584-75-7
M. Wt: 239.07 g/mol
InChI Key: NPAVQJGHQXYNDS-UHFFFAOYSA-N
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Description

5-Bromoquinazoline-2,4-diamine is a heterocyclic compound with the molecular formula C8H7BrN4. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Scientific Research Applications

5-Bromoquinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways.

    Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer, antiviral, and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazoline-2,4-diamine typically involves the reaction of 2-amino-6-nitrobenzonitrile with bromine under controlled conditions. The reaction proceeds through a series of steps, including nitration, reduction, and bromination, to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Uniqueness: 5-Bromoquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amino groups allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

5-bromoquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAVQJGHQXYNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152503
Record name 2,4-Quinazolinediamine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-75-7
Record name 5-Bromo-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Quinazolinediamine, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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